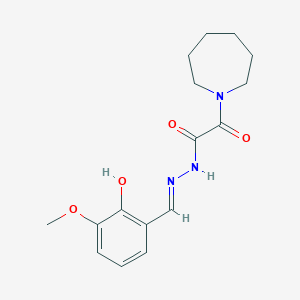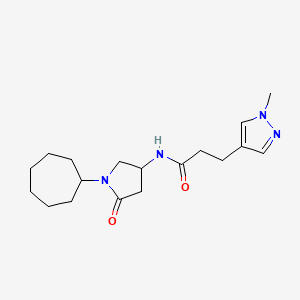![molecular formula C20H26N4O B6123646 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, also known as JNJ-38518168, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases.
Wirkmechanismus
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins play a role in regulating gene expression, and their overactivity has been linked to the development of cancer and other diseases. By inhibiting BET proteins, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can prevent the expression of genes that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of BET proteins, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can also reduce the production of inflammatory cytokines and chemokines. This can lead to a reduction in inflammation and pain. 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has also been shown to have a positive effect on glucose metabolism, which could be beneficial for patients with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide is that it has shown promising results in preclinical studies, indicating that it could be a potential candidate for further development as a therapeutic agent. However, one limitation is that its efficacy and safety in humans have not yet been fully established. Additionally, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide may have off-target effects that could impact its safety and efficacy.
Zukünftige Richtungen
For 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide include exploring its efficacy and safety in clinical trials and investigating its potential use in other diseases.
Synthesemethoden
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-(1H-pyrazol-1-yl)aniline with 2-chloro-3-methyl-1-butene in the presence of a catalyst. The resulting compound is then reacted with piperidine-2-carboxylic acid to form 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and pain. In a study published in the Journal of Medicinal Chemistry, 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide was found to inhibit the growth of cancer cells in vitro and in vivo. Other studies have shown that 1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide can reduce inflammation and pain in animal models.
Eigenschaften
IUPAC Name |
1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16(2)11-15-23-13-4-3-6-19(23)20(25)22-17-7-9-18(10-8-17)24-14-5-12-21-24/h5,7-12,14,19H,3-4,6,13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOXDRFJUBVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCCCC1C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)

![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)